Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)-
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Overview
Description
Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- is an organic compound known for its complex structure and vibrant color properties. This compound is often used as a dye, particularly in the textile industry, due to its stability and vivid coloration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bonds .
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The process often involves the use of acetic anhydride and other reagents to introduce the acetyloxy group .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: Reduction reactions often target the azo groups, converting them into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of dye toxicity and environmental impact.
Medicine: Explored for its potential use in diagnostic imaging due to its vibrant color properties.
Industry: Widely used in the textile industry as a dye, providing stable and vivid colors to fabrics.
Mechanism of Action
The mechanism of action of propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- primarily involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved often include oxidative stress and the formation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-nitrophenyl)azo)phenyl)amino)-: Similar in structure but with different substituents on the phenyl rings.
Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-chlorophenyl)azo)phenyl)amino)-: Contains a chlorine atom, which can alter its chemical properties and reactivity.
Uniqueness
What sets propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- apart is its specific combination of azo groups and acetyloxyethyl substituents. This unique structure provides it with distinct color properties and reactivity, making it particularly valuable in industrial applications .
Properties
CAS No. |
72152-87-5 |
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Molecular Formula |
C25H24N6O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C25H24N6O2/c1-20(32)33-19-18-31(17-5-16-26)25-14-12-24(13-15-25)30-29-23-10-8-22(9-11-23)28-27-21-6-3-2-4-7-21/h2-4,6-15H,5,17-19H2,1H3 |
InChI Key |
WNBHRMPDBCZARC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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